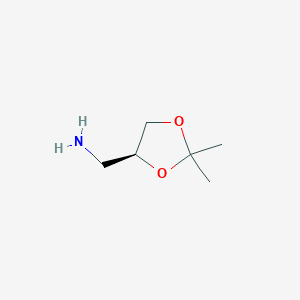

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Description

BenchChem offers high-quality (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWCSTHVTLOW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003024 | |

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82954-65-2 | |

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, often referred to as (S)-Solketalamine, is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural features, comprising a protected diol in a chiral backbone, make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and chiral ligands. This guide provides a comprehensive overview of its core physical properties, offering a foundational understanding for its effective use in research and development.

Chemical Structure and Identification

The structural integrity of a molecule is the primary determinant of its physical and chemical behavior. (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is characterized by a five-membered dioxolane ring with a chiral center at the C4 position, to which an aminomethyl group is attached.

Figure 1: Chemical Structure of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its handling, reaction optimization, and formulation. The properties of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Physical State | Solid or Solid-Liquid Mixture | |

| Boiling Point | 147-148 °C at 14 mmHg | [1] |

| Density | 1.012 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.438 | [1] |

Note on Physical State: There is a discrepancy in the reported physical state of this compound. While some suppliers list it as a solid, its reported boiling point and density are more characteristic of a liquid at room temperature. It is possible that it exists as a low-melting solid or a solid-liquid mixture at ambient temperatures. Researchers should verify the physical state of their specific batch upon receipt.

Spectral Properties

Spectroscopic data is indispensable for the structural confirmation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. The expected chemical shifts (δ) are approximately:

-

1.3-1.5 ppm: Two singlets corresponding to the two diastereotopic methyl groups on the dioxolane ring.

-

2.7-2.9 ppm: A multiplet corresponding to the two diastereotopic protons of the aminomethyl group (-CH₂-NH₂).

-

3.6-4.2 ppm: A series of multiplets corresponding to the protons on the dioxolane ring backbone (C4-H and C5-H₂).

-

The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts (δ) are approximately:

-

25-28 ppm: Two signals for the methyl carbons of the dimethyl group.

-

45-50 ppm: Signal for the aminomethyl carbon (-CH₂-NH₂).

-

65-70 ppm: Signal for the C5 carbon of the dioxolane ring (-O-CH₂-).

-

75-80 ppm: Signal for the C4 carbon of the dioxolane ring (-CH-CH₂-NH₂).

-

108-110 ppm: Signal for the C2 carbon of the dioxolane ring (the ketal carbon).[2]

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected in the following regions:

-

3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine group, which may appear as one or two distinct peaks.[3]

-

2850-2960 cm⁻¹: C-H stretching vibrations of the alkane components (methyl and methylene groups).[3]

-

1590-1650 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

-

1000-1300 cm⁻¹: C-O stretching vibrations characteristic of the ether linkages within the dioxolane ring.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z = 131. Common fragmentation patterns would likely involve the loss of a methyl group (m/z = 116) or cleavage of the aminomethyl group.[4][5]

Solubility Profile

The solubility of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a critical parameter for its use in various reaction and purification protocols.

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

The presence of the amine and ether functionalities imparts a degree of polarity to the molecule, allowing for good solubility in polar protic and aprotic solvents.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.

-

Hazard Classification: It is classified as an acute toxicant if swallowed and can cause skin corrosion.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or under a fume hood.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[7]

Experimental Protocols for Property Determination

The following are generalized protocols for the determination of key physical properties.

Determination of Boiling Point

Figure 2: Workflow for Boiling Point Determination.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed to lower the boiling point. The observed temperature is then corrected to standard pressure for reporting purposes.

Determination of Refractive Index

Figure 3: Workflow for Refractive Index Measurement.

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used. It is a sensitive indicator of purity.

Conclusion

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a versatile chiral building block with a well-defined set of physical properties. A comprehensive understanding of these properties, from its physicochemical characteristics and spectral data to its solubility and safety profile, is essential for its successful application in synthetic and medicinal chemistry. This guide serves as a foundational resource for researchers, providing the necessary technical information to handle and utilize this important compound effectively and safely.

References

-

(S)-(+)-(2,2-dimethyl-[8]-dioxolan-4-yl)-methylamine. Sigma-Aldrich.

-

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. PubChem.

-

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. Chem-Impex International.

-

Dichloromethane Solvent Properties. Burdick & Jackson.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Solketal. PubChem.

-

SAFETY DATA SHEET. Fisher Scientific.

-

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride. BLDpharm.

-

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. Sigma-Aldrich.

-

15788-97-3. 960 Chemical Network.

-

2,2-Dimethyl-1,3-dioxolane-4-methanamine 97%. Sigma-Aldrich.

-

Fragmentation patterns in mass spectra. Chemguide.

-

13C NMR spectroscopy.

-

SAFETY DATA SHEET. TCI Chemicals.

-

Interpreting IR Spectra. Solubility of Things.

-

Interpretation of mass spectra.

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra.

-

IR Spectroscopy Spectra. Scribd.

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

-

13C NMR Chemical Shifts. Oregon State University.

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

-

a guide to 13c nmr chemical shift values. Compound Interest.

-

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. ChemScene.

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central.

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

-

Dichloromethane. Solubility of Things.

-

Fragmentation (mass spectrometry). Wikipedia.

-

1,3-Dioxolane-4-methanol, 2,2-dimethyl-. NIST WebBook.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax.

-

Table of Characteristic IR Absorptions.

-

Dichloromethane. PubChem.

-

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics.

-

Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Dichloromethane Solvent Properties.

-

Dichloromethane. Solstice Research Chemicals.

-

Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. ResearchGate.

-

Solubility of Scutellarin in Methanol, Water, Ethanol, and Ethanol + Water Binary Mixtures from (293.2 to 333.2) K. ResearchGate.

Sources

- 1. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. labnara.com [labnara.com]

- 7. fishersci.com [fishersci.com]

- 8. (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | 103883-30-3 [sigmaaldrich.com]

Spectroscopic Data of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A Technical Guide

Introduction

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, also known as (S)-Solketalamine, is a valuable chiral building block in synthetic organic chemistry. Derived from L-glyceraldehyde or L-serine, its stereochemically defined structure makes it a crucial intermediate in the development of pharmaceuticals and other bioactive molecules. The empirical formula for this compound is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol [1][2].

Accurate structural confirmation and purity assessment are paramount in drug development and chemical research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive fingerprint of the molecule. This guide offers an in-depth analysis of the spectroscopic data for (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, explaining the rationale behind the spectral features to provide a comprehensive characterization for researchers and scientists.

Molecular Structure and Spectroscopic Implications

The structure contains several key features that dictate its spectroscopic behavior: a stereogenic center at the C4 position, a primary amine (-NH₂), and an acetonide (isopropylidene ketal) protecting group. The presence of the chiral center renders the adjacent methylene protons (on C5 and the aminomethyl group) diastereotopic, a crucial concept for interpreting the ¹H NMR spectrum.

Caption: Molecular structure with key atoms numbered for spectral assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The spectrum of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is notable for its display of diastereotopicity.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | m | 1H | H4 |

| ~3.95 | dd | 1H | H5a |

| ~3.60 | dd | 1H | H5b |

| ~2.80 | m | 2H | CH ₂-NH₂ |

| ~1.60 (variable) | br s | 2H | NH₂ |

| ~1.40 | s | 3H | C(CH ₃)₂ |

| ~1.34 | s | 3H | C(CH ₃)₂ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

In-depth Interpretation

-

Acetonide Methyl Protons (H1', H6'): The two methyl groups of the acetonide are chemically equivalent and appear as two sharp singlets around δ 1.40 and 1.34 ppm, integrating to three protons each. Their equivalence arises from the free rotation around the C2-O bonds.

-

Dioxolane Ring Protons (H4, H5a, H5b): This region is the most complex due to the chiral center at C4.

-

The H4 proton is a multiplet (~δ 4.05 ppm) due to coupling with the two diastereotopic protons on C5 (H5a and H5b) and the two diastereotopic protons of the aminomethyl group.

-

The C5 protons (H5a, H5b) are diastereotopic. Because they are in different chemical environments relative to the substituents on the chiral center, they are not equivalent[3]. They appear as two distinct signals, each a doublet of doublets (dd). One proton (e.g., H5a at ~δ 3.95 ppm) is split by its geminal partner (H5b) and the vicinal H4 proton. The other proton (H5b at ~δ 3.60 ppm) is similarly split.

-

-

Aminomethyl Protons (-CH₂NH₂): Similar to the C5 protons, the two protons on the carbon adjacent to the amine are also diastereotopic due to the C4 chiral center. They appear as a complex multiplet around δ 2.80 ppm.

-

Amine Protons (-NH₂): The protons on the nitrogen typically appear as a broad singlet (~δ 1.60 ppm) due to quadrupole broadening and chemical exchange. The chemical shift and appearance of this peak are highly dependent on solvent, concentration, and temperature. In D₂O, this peak will disappear due to H-D exchange.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Standard Fourier transformation and processing.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~109.5 | C 2 (O-C-O) |

| ~76.0 | C 4 (CH-O) |

| ~67.0 | C 5 (CH₂-O) |

| ~44.5 | C H₂-NH₂ |

| ~26.8 | C(C H₃)₂ |

| ~25.5 | C(C H₃)₂ |

In-depth Interpretation

-

Acetonide Carbons: The quaternary carbon (C2) of the acetonide appears furthest downfield (~δ 109.5 ppm) due to being bonded to two electronegative oxygen atoms. The two methyl carbons are observed upfield at ~δ 26.8 and ~δ 25.5 ppm.

-

Dioxolane Ring Carbons: The chiral carbon C4, bonded to an oxygen and the aminomethyl group, resonates around δ 76.0 ppm. The C5 methylene carbon, bonded to one oxygen, is found at ~δ 67.0 ppm.

-

Aminomethyl Carbon: The carbon of the aminomethyl group appears at approximately δ 44.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Acquisition

-

Sample Preparation: The sample, being a liquid or low-melting solid at room temperature, can be analyzed as a thin film (neat) between two NaCl or KBr plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3380 & 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (R-NH₂) |

| 2985, 2935, 2875 | C-H Aliphatic Stretch | Alkane (CH, CH₂, CH₃) |

| 1595 | N-H Bend (Scissoring) | Primary Amine (R-NH₂) |

| 1215, 1055 | C-O Stretch | Acetal / Ether |

In-depth Interpretation

-

N-H Vibrations: The most diagnostic peaks for the primary amine are in the 3500-3300 cm⁻¹ region. A primary amine (R-NH₂) shows two bands: one for asymmetric stretching (~3380 cm⁻¹) and one for symmetric stretching (~3300 cm⁻¹)[4][5]. The presence of this doublet is a clear indication of the -NH₂ group. Additionally, the N-H bending vibration is observed around 1595 cm⁻¹[5].

-

C-H Vibrations: Strong absorptions just below 3000 cm⁻¹ (2985-2875 cm⁻¹) are characteristic of sp³ C-H stretching from the methyl and methylene groups[4].

-

C-O Vibrations: The spectrum is dominated by strong C-O stretching bands in the fingerprint region. The bands at ~1215 cm⁻¹ and ~1055 cm⁻¹ are characteristic of the acetal C-O-C system[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: MS Acquisition (Electron Ionization)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or a GC inlet.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

MS Data Summary

| m/z | Proposed Identity | Notes |

| 131 | [M]⁺ | Molecular Ion |

| 116 | [M-15]⁺ | Base Peak. Loss of a methyl radical (•CH₃) from the acetonide. |

| 101 | [M-30]⁺ | Loss of the CH₂NH₂ radical. |

| 72 | [C₄H₈O₂]⁺ | Fragment from ring cleavage. |

| 59 | [C₃H₇O]⁺ | Acetonide-related fragment. |

In-depth Interpretation and Fragmentation

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z = 131, corresponding to the molecular weight of the compound[1][2].

-

Major Fragmentation Pathway: In EI-MS, the most abundant fragment often arises from the formation of the most stable cation. For acetonides, a characteristic and dominant fragmentation pathway is the loss of one of the methyl groups (a 15 Da loss) to form a highly stable, resonance-stabilized oxonium ion[7]. This [M-15]⁺ fragment at m/z = 116 is typically the base peak in the spectrum.

Caption: Formation of the stable [M-15]⁺ oxonium ion is the dominant fragmentation.

Another significant fragment can be observed at m/z 101, corresponding to the loss of the aminomethyl radical (•CH₂NH₂), which has a mass of 30 Da. This α-cleavage event results in a stable dioxolane cation.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the stereochemical environment, particularly the diastereotopicity of key methylene protons. IR spectroscopy validates the presence of the primary amine and acetal functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of a methyl group, which is indicative of the acetonide structure. This comprehensive dataset serves as a reliable reference for quality control and reaction monitoring for any professional utilizing this important chiral synthon.

References

-

AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

DATACC. Spectral Database for Organic Compounds (SDBS).[Link]

-

AIST. AIST:Spectral Database for Organic Compounds,SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. University of Wisconsin-Madison. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax Organic Chemistry. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines.[Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

University of Calgary. Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions.[Link]

-

PubChem. 1-((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands.[Link]

-

Chemistry Stack Exchange. How to differentiate diastereotopic protons by NMR in flexible groups? (2016). [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.[Link]

-

LibreTexts Chemistry. Chapter 5: NMR.[Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.[Link]

-

LibreTexts Chemistry. 13.2: The Mass Spectrum - Fragmentation.[Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Supporting Information. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry).[Link]

-

OChem Explained. 12.01 Stereotopic Relationships, Chemical Shift, and Coupling. YouTube. (2017). [Link]

-

PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate. National Center for Biotechnology Information. [Link]

-

Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. (2018). [Link]

Sources

- 1. (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | C6H13NO2 | CID 10154073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A Chiral Building Block for Asymmetric Synthesis

Abstract: This technical guide provides a comprehensive overview of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a versatile chiral building block derived from the renewable feedstock glycerol. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines robust synthetic protocols, and explores its critical applications in modern asymmetric synthesis. Emphasis is placed on the mechanistic rationale behind its use, particularly its role as a chiral synthon for creating stereochemically complex molecules, such as β-lactams. This guide serves as a practical resource, integrating field-proven insights with authoritative references to support advanced chemical research and pharmaceutical development.

Introduction: A Sustainable Chiral Amine from a Renewable Source

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, often referred to as (S)-Solketalamine, is a chiral primary amine that has garnered significant attention in the field of organic chemistry. Its value lies in the stereochemically defined center inherited from its precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-Solketal.[1][2] The true significance of this compound begins with its sustainable origin. Solketal is readily synthesized via the acid-catalyzed ketalization of glycerol with acetone.[3][4] Glycerol, being the primary byproduct of biodiesel production, is an abundant, inexpensive, and renewable feedstock.[5][6] This lineage positions (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine not only as a valuable synthetic tool but also as a component of green chemistry initiatives.[5]

Chiral amines are fundamental to modern asymmetric synthesis, serving as resolving agents, chiral bases, and, most importantly, as integral building blocks for constructing enantiomerically pure pharmaceuticals and agrochemicals.[7] (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine provides a readily accessible C3 chiral synthon where the amine functionality serves as a handle for further molecular elaboration, while the protected diol structure offers both steric influence and the potential for subsequent deprotection to reveal additional reactive sites. Its application is particularly notable in the synthesis of nitrogen-containing heterocyclic compounds, where control of stereochemistry is paramount for biological activity.

Physicochemical & Spectroscopic Data

The physical and chemical properties of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine are summarized below. This data is critical for its effective use in experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [8][9] |

| Molecular Weight | 131.17 g/mol | [10] |

| CAS Number | 82954-65-2 | [8][9] |

| Appearance | Solid | |

| Boiling Point | 147-148 °C at 14 mmHg | [10] |

| Density | 1.012 g/mL at 25 °C | [10] |

| Refractive Index (n²⁰/D) | 1.438 | [10] |

| SMILES String | NC[C@@H]1OC(C)(C)OC1 | [8] |

| InChI Key | HXOYWCSTHVTLOW-YFKPBYRVSA-N |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra should be run on each batch, typical features are as follows. Authoritative NMR, LC-MS, and HPLC data can often be sourced from commercial suppliers.[11][12][13]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include two singlets for the diastereotopic methyl protons of the acetal group (~1.3-1.5 ppm), multiplets for the dioxolane ring protons (~3.5-4.3 ppm), a multiplet for the aminomethyl protons (-CH₂-NH₂), and a broad singlet for the amine protons (-NH₂) which can exchange with D₂O.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals will include those for the two methyl carbons, the quaternary acetal carbon (~109 ppm), the three carbons of the glycerol backbone, including the aminomethyl carbon.

-

IR (ATR): Characteristic peaks would include N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and strong C-O stretching vibrations associated with the dioxolane ring (~1050-1250 cm⁻¹).

Synthesis and Manufacturing Protocol

The most common and reliable laboratory-scale synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine involves a two-step sequence starting from commercially available (S)-Solketal. The strategy hinges on converting the primary hydroxyl group into a good leaving group, followed by nucleophilic displacement with a nitrogen source. Below is a field-proven protocol that combines tosylation with a subsequent azide displacement and reduction, a robust alternative to the Gabriel or Mitsunobu reactions.

Rationale for Synthetic Route

-

Step 1: Tosylation. The primary alcohol of (S)-Solketal is not a good leaving group (-OH). Converting it to a tosylate (-OTs) using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine transforms it into an excellent leaving group. This is a standard, high-yielding procedure that proceeds without affecting the stereocenter.

-

Step 2: Azide Substitution. Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions. It cleanly displaces the tosylate group with complete inversion of configuration at the reaction center (though in this case, the reaction is at a primary carbon adjacent to the stereocenter, so the stereocenter itself is unaffected). The resulting azide is a stable intermediate that is relatively unreactive to other functional groups.

-

Step 3: Reduction. The organic azide is then reduced to the primary amine. A variety of methods can be used, but catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄) are common. The Staudinger reaction (using PPh₃ followed by water) is another effective, milder alternative. This three-stage process (tosylation -> azidation -> reduction) is often preferred for its reliability and the ease of purification of intermediates.

Experimental Protocol

Step 1: Synthesis of (S)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate

-

To a stirred solution of (S)-Solketal (1.0 eq) in anhydrous pyridine (or dichloromethane with triethylamine, 1.5 eq) cooled to 0 °C in an ice bath, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate or dichloromethane.

-

Wash the organic layer successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2 & 3: Synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine via Azide Intermediate

-

Dissolve the crude tosylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) to the solution.

-

Heat the mixture to 80-90 °C and stir for several hours until TLC analysis indicates complete consumption of the tosylate.

-

Cool the reaction to room temperature, dilute with water, and extract the azide intermediate with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully.

-

Reduction: Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak at ~2100 cm⁻¹).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography to yield the final product.

Synthesis Workflow Diagram

Caption: Steric hindrance from the dioxolane group directs nucleophilic attack.

Case Study: Synthesis of Chiral β-Lactams

The β-lactam (2-azetidinone) ring is the core structural motif of a vast class of antibiotics, including penicillins and cephalosporins. [3]The Staudinger [2+2] cycloaddition between a ketene and an imine is one of the most powerful methods for synthesizing this ring system. [7][14]By using a chiral imine derived from (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, the stereochemical outcome of the cycloaddition can be controlled, leading to enantiomerically enriched β-lactams.

A well-established strategy involves the reaction of an imine, derived from a chiral aldehyde or amine, with a ketene generated in situ. [5]For instance, the imine formed between (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine and an appropriate aldehyde can react with a ketene (e.g., from methoxyacetyl chloride and a base) to form a cis-β-lactam with high diastereoselectivity. The dioxolane moiety directs the approach of the ketene, resulting in the formation of a specific stereoisomer. [5]This approach provides a reliable route to valuable intermediates for the synthesis of complex antibiotics and other therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is essential for laboratory safety.

-

Hazard Identification: The compound is classified as an Acute Toxicant (Oral, Category 4) and may cause skin and eye irritation. The GHS pictogram associated with it is GHS07 (Exclamation Mark). * Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is classified under Storage Class 11 (Combustible Solids). Keep away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine stands out as a highly valuable and sustainable chiral building block for the modern organic chemist. Its derivation from renewable glycerol aligns with the principles of green chemistry, while its inherent stereochemistry provides a powerful tool for controlling the three-dimensional architecture of complex target molecules. For researchers in drug discovery and development, this compound offers a reliable and cost-effective starting point for the asymmetric synthesis of nitrogen-containing heterocycles, particularly β-lactams and other bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the creation of novel chemical entities.

References

-

Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available from: [Link]

- Al-Huniti, M. H., et al. (2019). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine and 1,4-diazepan.

-

Wikipedia. Solketal. Available from: [Link]

-

Ataman Kimya. SOLKETAL. Available from: [Link]

- Sharma, Y. C., & Maurya, S. (2024).

- Singh, R. V., et al. (2016). Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis. ChemSusChem.

-

ResearchGate. (PDF) Solketal - A quantum mecanics study of the reaction mechanism of ketalization. Available from: [Link]

-

ResearchGate. Mechanism of the solketal synthesis by acetalization reaction of glycerol. Available from: [Link]

-

MDPI. Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Available from: [Link]

-

ResearchGate. Solketal synthesis from ketalization of glycerol with acetone: A kinetic study over a sulfated zirconia catalyst. Available from: [Link]

- Ojha, C. K., et al. (2017).

-

Organic Chemistry Portal. β-Lactam synthesis. Available from: [Link]

-

MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Available from: [Link]

-

The Journal of Phytopharmacology. Synthesis and biological study of Azetidinone derivatives. Available from: [Link]

- Gurupadayya, B. M., et al. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences.

-

ResearchGate. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Available from: [Link]

-

RSC Publishing. Valorization of bio-renewable glycerol by catalytic amination reactions. Available from: [Link]

-

Win-Win Chemical. (S)-(+)-(2,2-DIMETHYL--DIOXOLAN-4-YL)-METHYLAMINE. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. (2,2-DIMETHYL-1,3-DIOXOLAN-4- YL)METHANAMINE HYDROCHLORIDE(167301-82-8) 1H NMR [m.chemicalbook.com]

- 11. N/A|(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 12. chemijournal.com [chemijournal.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a versatile chiral building block, serves as a critical starting material and intermediate in the synthesis of a wide array of complex, stereochemically defined molecules. Its rigid, protected glycerol backbone provides a reliable scaffold for introducing chirality, making it an invaluable asset in the fields of medicinal chemistry and asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, designed to empower researchers in leveraging this important molecule for novel discoveries.

Core Properties and Identification

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 22195-47-7 (racemic), 103883-30-3 ((R)-enantiomer) | [2][3] |

| Synonyms | (S)-(+)-(2,2-dimethyl-[4][5]-dioxolan-4-yl)-methylamine, (S)-Solketalamine | [1] |

| InChI Key | HXOYWCSTHVTLOW-YFKPBYRVSA-N | [1] |

| SMILES | CC1(C)OCO1 | [1] |

Note on CAS Number: While the racemic mixture and the (R)-enantiomer have dedicated CAS numbers, a specific CAS number for the (S)-enantiomer is not consistently cited. Its identity is unequivocally established through its synthesis from the well-characterized chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-(+)-Solketal (CAS: 22323-82-6).[6][7]

Stereoselective Synthesis: From Chiral Pool to Valuable Amine

The most common and efficient route to enantiomerically pure (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine begins with the readily available and inexpensive chiral building block, (S)-(+)-Solketal. This precursor, derived from D-mannitol, provides the foundational stereocenter. The synthetic strategy involves the conversion of the primary alcohol functionality of (S)-solketal into a primary amine. A robust and widely employed method for this transformation is a two-step process involving a Mitsunobu reaction followed by deprotection.

Experimental Protocol: A Two-Step Conversion

Step 1: Mitsunobu Reaction for Phthalimide Installation

This step converts the primary alcohol of (S)-solketal to a phthalimide derivative. The Mitsunobu reaction proceeds with an inversion of stereochemistry at the reacting center; however, as the reaction occurs at the primary hydroxyl group, the stereocenter within the dioxolane ring remains unaffected.

Reagents and Materials:

-

(S)-(+)-Solketal

-

Triphenylphosphine (PPh₃)

-

Phthalimide

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-Solketal and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

To this cooled, stirred solution, add phthalimide.

-

Slowly, add DIAD or DEAD dropwise. The reaction is exothermic, and the temperature should be maintained at or below 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield (S)-2-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)isoindoline-1,3-dione.

Step 2: Hydrazinolysis for Amine Deprotection

The phthalimide protecting group is efficiently removed by treatment with hydrazine hydrate, yielding the desired primary amine.

Reagents and Materials:

-

(S)-2-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)isoindoline-1,3-dione

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve the phthalimide derivative in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux and maintain for several hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by column chromatography to obtain pure (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.

Caption: Synthetic workflow for (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.

Applications in Drug Discovery and Development

The stereochemical purity of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine makes it a highly sought-after building block in the pharmaceutical industry. The amine functionality serves as a versatile handle for the introduction of various pharmacophoric groups, while the chiral dioxolane moiety can impart specific stereochemical recognition at biological targets.

One notable area of application is in the synthesis of potent and selective enzyme inhibitors and receptor modulators. The defined stereochemistry is often crucial for achieving the desired therapeutic effect and minimizing off-target activities, which can lead to adverse side effects. For instance, chiral amines are fundamental components in the development of certain classes of antivirals, anti-cancer agents, and central nervous system therapeutics.

While specific, publicly disclosed drug candidates containing this exact fragment can be proprietary, the general class of chiral 1,3-dioxolane derivatives has been explored in the synthesis of compounds targeting a range of biological pathways.[4][5][8] The incorporation of this moiety can influence a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), in addition to its pharmacodynamic activity.

Sources

- 1. (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2-Dimethyl-1,3-dioxolane-4-methanamine 97 22195-47-7 [sigmaaldrich.com]

- 3. 22195-47-7 2,2-二甲基-1,3-二氧戊环-4-甲胺 2,2-dimethyl-1,3-dioxolane-4-methanamine - CAS数据库 [cheman.chemnet.com]

- 4. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06166G [pubs.rsc.org]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 7. fishersci.com [fishersci.com]

- 8. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: Chirality, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth exploration of the chiral molecule (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a versatile building block in modern organic and medicinal chemistry. We will delve into its unique stereochemical features, detail robust synthetic protocols for its preparation, and highlight its critical role in the development of advanced therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important chiral amine.

Introduction: The Significance of a Chiral Synthon

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, often derived from the readily available chiral pool starting material (S)-solketal, is a cornerstone in asymmetric synthesis. Its rigid dioxolane ring and the stereodefined aminomethyl group make it an invaluable precursor for introducing chirality into complex molecules. The inherent stereochemistry of this compound is pivotal in the synthesis of enantiomerically pure pharmaceuticals, where the three-dimensional arrangement of atoms is directly linked to therapeutic efficacy and safety.

The strategic importance of this molecule lies in its ability to serve as a chiral template, guiding the stereochemical outcome of subsequent reactions. This has led to its application in the synthesis of a range of bioactive compounds, including potent antiviral agents. This guide will provide the necessary technical details to harness the full potential of this chiral amine in a research and development setting.

Stereochemical Profile and Conformational Analysis

The absolute configuration of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is defined by the 'S' stereocenter at the C4 position of the dioxolane ring. This chiral center dictates the spatial orientation of the aminomethyl substituent, which in turn influences its reactivity and interactions with other chiral molecules.

The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The bulky gem-dimethyl group at the C2 position restricts the conformational flexibility of the ring. Computational studies and NMR spectroscopic analysis of similar 2,2-dimethyl-1,3-dioxolane derivatives suggest that the ring preferentially adopts an envelope conformation where one of the oxygen-bearing carbons is out of the plane of the other four atoms[1][2]. The preferred conformation aims to minimize steric interactions between the substituents. The orientation of the aminomethyl group is crucial for its role as a chiral auxiliary, as it dictates the facial selectivity of reactions at adjacent centers.

Caption: Structure of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.

Synthetic Methodologies

The synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine invariably begins with the commercially available and inexpensive (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal[3]. The conversion of the primary alcohol to the amine can be achieved through several reliable methods. Below are two field-proven, step-by-step protocols.

Protocol 1: Synthesis via Tosylate Intermediate and Azide Displacement

This robust, two-step protocol involves the conversion of the starting alcohol to a tosylate, followed by nucleophilic substitution with azide and subsequent reduction.

Step 1: Synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

-

To a stirred solution of (S)-solketal (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure tosylate.

Step 2: Synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

-

Dissolve the tosylate from Step 1 (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5 eq) to the solution and heat the mixture to 80-90 °C.

-

Stir the reaction for 8-12 hours, monitoring by TLC for the disappearance of the tosylate.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and carefully concentrate the solution to obtain the crude azide. Caution: Organic azides can be explosive and should be handled with care.

-

Dissolve the crude azide in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to afford the desired amine.

Caption: Synthetic workflow via tosylate intermediate.

Protocol 2: Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the conversion of the alcohol to the amine, proceeding with a clean inversion of configuration (though in this case, the stereocenter is not at the reaction site)[4][5].

-

Dissolve (S)-solketal (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and phthalimide (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the phthalimide-protected intermediate.

-

Dissolve the purified intermediate in ethanol and add hydrazine hydrate (4-5 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature, filter off the precipitated phthalhydrazide, and wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or by forming a hydrochloride salt and recrystallizing.

Caption: Synthetic workflow via Mitsunobu reaction.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. The following table summarizes the expected data from key analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups of the dioxolane ring (as singlets), the methylene and methine protons of the dioxolane ring, and the aminomethyl protons. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for the quaternary carbon and the two methyl carbons of the isopropylidene group, the methine and methylene carbons of the dioxolane ring, and the aminomethyl carbon[6]. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (131.17 g/mol )[7]. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of alkanes, and C-O stretching of the ether linkages in the dioxolane ring. |

| Chiral HPLC/GC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. |

Applications in Drug Development: Case Studies

The utility of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine and its precursor, (S)-solketal, is prominently demonstrated in the synthesis of several antiviral drugs. The dioxolane moiety is a key structural feature in a class of nucleoside reverse transcriptase inhibitors (NRTIs).

Synthesis of Dioxolane Nucleoside Analogues

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine can be a crucial intermediate in the synthesis of modified nucleosides. For instance, dioxolane-based nucleosides have shown significant activity against HIV and Hepatitis B virus (HBV)[6][8]. The synthesis typically involves the coupling of a protected dioxolane derivative with a nucleobase. The stereochemistry of the dioxolane is critical for the biological activity of the final compound.

Precursor to Key Intermediates in Protease Inhibitor Synthesis

While not always directly incorporated as the aminomethyl derivative, the chiral backbone of (S)-solketal is fundamental in the synthesis of complex chiral fragments used in potent protease inhibitors.

-

Telaprevir (Incivek): This hepatitis C virus (HCV) NS3/4A protease inhibitor was a significant advancement in the treatment of HCV. The synthesis of Telaprevir involves chiral building blocks that can be derived from solketal, highlighting the importance of this chiral pool starting material in accessing complex stereochemistries[9][10][11].

-

Darunavir (Prezista): An HIV-1 protease inhibitor, Darunavir, also incorporates a complex chiral core. Synthetic routes to key intermediates of Darunavir have utilized solketal-derived synthons to establish the required stereocenters[8][12][13][14].

The use of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine and its parent alcohol in these and other drug development programs underscores its value as a reliable and cost-effective source of chirality.

Conclusion

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a chiral building block of significant value to the pharmaceutical and fine chemical industries. Its well-defined stereochemistry, coupled with the availability of robust and scalable synthetic routes from an inexpensive chiral precursor, makes it an attractive choice for the introduction of chirality in complex target molecules. The successful application of this synthon in the development of life-saving antiviral drugs is a testament to its importance. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to effectively utilize this versatile chiral amine in their synthetic endeavors.

References

- Raskildina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 55(4), 502–507.

- Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394–5402.

- Kus, P., Rojkiewicz, M., Zięba, G., Witoszek, M., & Jones, P. G. (2009). (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-carboxypropanoate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1283.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- BenchChem. (2025, December).

- Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.

- Moni, L., Banfi, L., Basso, A., Carcone, L., Rasparini, M., & Riva, R. (2015). Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. The Journal of Organic Chemistry, 80(7), 3411–3428.

- Ghosh, A. K., Leshchenko, S., & Noetzel, M. (2004). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114). The Journal of Organic Chemistry, 69(23), 7822–7829.

- Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106.

-

Raskildina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Telaprevir – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). US8703980B2 - Process for the preparation of darunavir.

-

NIH National Library of Medicine. (2015). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Solketal. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923. Retrieved from [Link]

-

NIH National Library of Medicine. (2012). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of solketal. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Retrieved from [Link]

-

MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Luo, M. Z., Liu, M. C., Mozdziesz, D. E., Lin, T. S., Dutschman, G. E., Gullen, E. A., ... & Sartorelli, A. C. (2000). Synthesis and biological evaluation of L- and D-configuration 1,3-dioxolane 5-azacytosine and 6-azathymine nucleosides. Bioorganic & medicinal chemistry letters, 10(18), 2145–2148.

-

Georganics. (n.d.). (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SOLKETAL. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 7. (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 9. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. medkoo.com [medkoo.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. medkoo.com [medkoo.com]

- 13. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]

The Synthesis and Stereochemical Integrity of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A Chiral Building Block for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, often referred to as (S)-solketalamine, is a versatile chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1][] Its rigid, stereodefined structure, derived from the chiral pool, provides a valuable scaffold for the introduction of chirality in the synthesis of complex molecules. This guide offers a comprehensive overview of the structural attributes, stereoisomers, and synthetic routes to (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, with a focus on providing practical, field-proven insights for its application in drug discovery and development. The importance of chiral building blocks is paramount in modern drug development, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.[3]

Structural Formula and Isomerism

The structural formula of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine reveals a chiral center at the 4-position of the 1,3-dioxolane ring. The "(S)" designation denotes the absolute configuration at this stereocenter. The molecule is comprised of a five-membered dioxolane ring, which is a ketal formed from glycerol and acetone, with a methanamine group attached to the chiral carbon.

Key Structural Features:

-

Molecular Formula: C₆H₁₃NO₂[4]

-

Molecular Weight: 131.17 g/mol [4]

-

CAS Number: 103883-30-3 (for the (S)-enantiomer)[]

The primary isomer of interest is its enantiomer, (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (CAS Number: 103883-30-3).[5] The physical and chemical properties of the enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation) and their interactions with other chiral molecules. The racemic mixture, (±)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (CAS Number: 22195-47-7), is an equal mixture of the (S) and (R) enantiomers.[6]

The stereochemical purity of the starting material, typically (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-solketal), directly dictates the enantiomeric purity of the final amine product, as the synthetic transformations described herein do not typically affect the chiral center.[7]

Synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

The most common and efficient synthetic route to (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine commences with the readily available and relatively inexpensive chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal. The core of the synthesis involves the conversion of the primary alcohol functionality of (S)-solketal into a primary amine. This transformation is typically achieved through a two-step sequence involving the activation of the alcohol followed by nucleophilic substitution with an azide source and subsequent reduction.

Logical Workflow for Synthesis

Caption: General synthetic workflow from (S)-solketal to (S)-solketalamine.

Experimental Protocol: A Two-Step Synthesis from (S)-Solketal

This protocol details a reliable and commonly employed method for the laboratory-scale synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. The causality behind the choice of reagents is to first convert the poorly leaving hydroxyl group into a good leaving group (tosylate), which is then readily displaced by the azide nucleophile. The azide is subsequently reduced to the desired primary amine.

Part 1: Synthesis of (S)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

Toxification of (S)-Solketal:

-

To a solution of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1 equivalent) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

The reaction is quenched by the addition of cold water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, washed with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-4-(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane, which can be used in the next step without further purification.

-

-

Azide Formation:

-

Dissolve the crude tosylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium azide (1.5-2 equivalents) to the solution and heat the mixture to 80-90 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

After cooling to room temperature, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.

-

Part 2: Reduction of (S)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane to (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

A variety of methods can be employed for the reduction of the azide to the amine. A common and effective method utilizes sodium borohydride in the presence of a cobalt(II) chloride catalyst.[4]

-

Cobalt(II) Chloride/Sodium Borohydride Reduction:

-

To a solution of the crude azide from the previous step in methanol or ethanol, add cobalt(II) chloride hexahydrate (0.1-0.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2-3 equivalents) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C. A black precipitate of cobalt boride will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the azide.

-

The reaction is carefully quenched by the addition of water or dilute acid.

-

The mixture is filtered through a pad of celite to remove the cobalt salts.

-

The filtrate is concentrated under reduced pressure to remove the organic solvent.

-

The aqueous residue is basified with a strong base (e.g., NaOH) to a pH > 12 and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.

-

The product can be purified by distillation under reduced pressure.

-

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the structure and purity of the synthesized (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. The following table summarizes typical spectroscopic data.

| Technique | Characteristic Data |

| ¹H NMR | The proton NMR spectrum typically shows characteristic signals for the gem-dimethyl protons of the dioxolane ring as two singlets, the protons on the dioxolane ring, and the protons of the aminomethyl group. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the quaternary carbon of the gem-dimethyl group, the two methyl carbons, the carbons of the dioxolane ring, and the carbon of the aminomethyl group. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3400 cm⁻¹), C-H stretching, and C-O stretching of the dioxolane ring.[8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Isomers: A Comparative Overview

The primary isomers of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine are its enantiomer, (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, and the racemic mixture.

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 103883-30-3[] | 103883-30-3[5] | 22195-47-7[6] |

| Optical Rotation | Typically positive (+) | Typically negative (-) | Zero |

| Synthesis | From (S)-solketal | From (R)-solketal | From racemic solketal |

| Applications | As a chiral building block for the synthesis of specific enantiomers of target molecules.[9][10] | As a chiral building block for the synthesis of the opposite enantiomers of target molecules. | Can be used when stereochemistry is not critical or as a starting point for chiral resolution. |

The choice between the (S) and (R) enantiomers is dictated by the desired stereochemistry of the final drug candidate. The ability to access both enantiomers with high purity is a significant advantage of this class of chiral building blocks.

Applications in Drug Development

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The chiral amine functionality serves as a key handle for the introduction of various substituents and for the construction of more complex molecular architectures.

Diagram of Application in Asymmetric Synthesis:

Caption: Role of (S)-solketalamine as a chiral building block in asymmetric synthesis.

The rigid dioxolane ring can also influence the conformation of the resulting molecule, which can be crucial for its biological activity. Its utility as a chiral building block has been demonstrated in the synthesis of various biologically active molecules, where the introduction of a stereocenter with a defined configuration is a critical step.[10]